N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride, with the CAS number 31295-54-2, is a chemical compound characterized by its complex structure. It has a molecular formula of C10H25N5 and a molecular weight of approximately 215.34 g/mol. The compound features a piperazine ring, which is common in many pharmaceuticals due to its ability to interact with biological systems effectively. The presence of amino groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development .
The chemical reactivity of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride can be attributed to its functional groups. The amino groups can participate in various reactions, such as:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals .
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride exhibits various biological activities due to its structural features. Compounds containing piperazine rings are often associated with:
Synthesis of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride typically involves:
These methods ensure high yields and purity necessary for pharmaceutical applications .
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride has several potential applications:
Studies on N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride focus on its interactions with biological systems. Key areas include:
Several compounds share structural similarities with N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-(4-Methylpiperazin-1-yl)ethanamine | 934-98-5 | High | Methyl substitution alters pharmacological properties. |
| N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanamine | 104-19-8 | High | Dimethylation increases lipophilicity and alters receptor affinity. |
| N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine | 40172-12-1 | High | Ethyl group modifies solubility and bioavailability. |
| 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane | 77267-14-2 | High | Dimeric structure may enhance binding affinity to targets. |
These compounds illustrate the diversity within the piperazine class while emphasizing the unique characteristics of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride that could influence its biological activity and therapeutic potential .
The IUPAC name for the base compound, N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, follows a hierarchical approach to describe its branched topology. The parent structure is piperazine, a six-membered ring with two nitrogen atoms at positions 1 and 4. Substitutions on the piperazine ring are enumerated as follows:
The hydrochloride salt forms via protonation of one or more amine groups, typically noted as ·HCl appended to the base name. The molecular formula of the base compound is C~10~H~25~N~5~, with a molecular weight of 215.34 g/mol. The hydrochloride derivative adds a molar mass of 36.46 g/mol (HCl), resulting in 251.80 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value (Base Compound) | Source |
|---|---|---|
| Molecular Formula | C~10~H~25~N~5~ | |
| Molecular Weight (g/mol) | 215.34 | |
| Density (g/cm³) | 1.011 | |
| CAS Registry Number | 31295-54-2 |
The compound emerged from advancements in piperazine chemistry, which gained momentum in the mid-20th century with the exploration of nitrogen-rich heterocycles for pharmaceutical and industrial uses. Piperazine itself was first synthesized in 1888 via ammonolysis of 1,2-dichloroethane, a method that concurrently produces ethylenediamine and its oligomers.
A patent by CN101215239B details a combined preparation method for ethylenediamine and aminoethylpiperazine derivatives using modified zeolite catalysts. For instance:
This dual-catalyst approach mitigates byproduct formation, achieving yields >70% for target amines. The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid, a standard practice in amine purification.
Polyamines are linchpins in coordination chemistry and materials science due to their multidentate ligand capabilities. The subject compound’s four primary and secondary amine groups enable it to form stable complexes with transition metals, akin to ethylenediamine (en) and tetraethylenepentamine (TEPA).
The basicity of piperazine derivatives is critical for their reactivity. Piperazine has two pK~a~ values (5.35 and 9.73), which decrease with alkyl substitution. For example:
These data suggest that N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride exhibits moderated basicity compared to unsubstituted piperazine, favoring its solubility in aqueous media.
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride represents a complex polyamine compound featuring a central piperazine ring with extended ethylenediamine chains [1] . This compound exhibits molecular formula C₁₀H₂₅N₅ with a molecular weight of 215.34 g/mol and CAS number 31295-54-2 [1] [3]. The hydrochloride salt form enhances aqueous solubility, making it suitable for analytical characterization and biological applications .
The molecular geometry of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride is dominated by the conformational preferences of its constituent structural elements. The central piperazine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement [5] [6] [7]. This chair conformation is consistent with crystallographic studies of related piperazine derivatives, where the six-membered heterocyclic ring maintains chair geometry with nitrogen atoms in equatorial positions [5] [8].
The ethylenediamine chains attached to the piperazine ring exhibit significant conformational flexibility. Computational studies on related polyamine systems indicate that these chains can adopt both gauche and trans conformations, with energy barriers for C-C bond rotation typically ranging from 2-5 kilojoules per mole [9] [10]. The extended linear structure of the molecule allows for multiple conformational states, with the overall molecular shape being influenced by intramolecular hydrogen bonding interactions between terminal amino groups [9] [11].
Dynamic nuclear magnetic resonance studies on similar piperazine derivatives have revealed activation energy barriers of 56-80 kilojoules per mole for ring inversion processes [12] [13]. The conformational behavior is further complicated by the presence of multiple amino groups, which can participate in intramolecular hydrogen bonding networks. These interactions contribute to the stabilization of specific conformational states and influence the overall molecular geometry [10] [11].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₂₅N₅ | [1] |
| Molecular Weight (g/mol) | 215.34 | [1] [3] |
| CAS Number | 31295-54-2 | [1] [3] |
| Density (g/cm³) | 1.011 | |
| Boiling Point (°C) | 348.8 |
Crystallographic investigations of structurally related piperazine compounds provide valuable insights into the solid-state structure of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride. Studies on piperazine derivatives have consistently demonstrated that the piperazine ring maintains its chair conformation in the crystalline state [14] [15]. The crystal structures typically exhibit monoclinic or triclinic space groups, with the specific space group depending on the nature and positioning of substituents [16] [14].
Hydrogen bonding patterns in polyamine crystals are dominated by nitrogen-hydrogen to nitrogen interactions, forming extended three-dimensional networks [14] [15]. In piperazine-containing structures, these hydrogen bonds typically result in the formation of chains or sheets within the crystal lattice [14]. The presence of multiple amino groups in N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride would be expected to generate complex hydrogen bonding networks, potentially leading to unique packing arrangements.
The crystal packing of related polyamine compounds often involves alternating layers of molecules, with hydrogen bonding providing the primary intermolecular stabilization [16] [15]. Lattice parameters for similar compounds typically exhibit unit cell dimensions in the range of 5-25 Angstroms, with β angles deviating from 90 degrees in monoclinic systems [17] [6]. The presence of chloride counterions in the hydrochloride salt would introduce additional ionic interactions, potentially modifying the overall packing arrangement compared to the free base form.
The nuclear magnetic resonance spectroscopic profile of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride reflects the complex polyamine structure with multiple magnetically equivalent and non-equivalent environments. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shift patterns for the various methylene and amino proton environments [12] [13] [18].
The piperazine ring protons typically appear as multiplets in the 2.4-3.0 parts per million region, with the specific chemical shifts influenced by the electron-donating nature of the nitrogen substituents [13] [19]. Ethylenediamine chain protons adjacent to nitrogen atoms generally resonate between 2.6-3.2 parts per million, while amino group protons appear as broad signals between 1.5-3.5 parts per million in deuterium oxide solutions [18] [20].
Carbon-13 nuclear magnetic resonance spectra display characteristic aliphatic carbon signals in the 40-60 parts per million range, with the specific chemical shifts depending on the proximity to nitrogen atoms [18]. The piperazine ring carbons typically appear around 45-47 parts per million, while ethylenediamine carbons resonate at slightly higher field positions [21] [22].
Nitrogen-15 nuclear magnetic resonance spectroscopy provides definitive characterization of the different nitrogen environments. Primary amino nitrogen atoms typically exhibit chemical shifts between -350 to -380 parts per million, while secondary amino nitrogen atoms in the piperazine ring and connecting chains appear between -320 to -350 parts per million [11] [20]. The chemical shift differences allow for unambiguous assignment of the various nitrogen environments within the molecular structure.
| Nuclear Magnetic Resonance Type | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (CH₂-N) | 2.3-3.2 ppm | Multiplets | Methylene protons adjacent to nitrogen |
| ¹H (NH₂) | 1.5-3.5 ppm | Broad signals | Primary amino protons |
| ¹³C (aliphatic) | 40-60 ppm | Singlets | Aliphatic carbon atoms |
| ¹⁵N (primary) | -350 to -380 ppm | Singlets | Primary amino nitrogen atoms |
| ¹⁵N (secondary) | -320 to -350 ppm | Singlets | Secondary amino nitrogen atoms |
The infrared spectroscopic profile of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride exhibits characteristic vibrational bands associated with polyamine functional groups. The nitrogen-hydrogen stretching vibrations appear in the 3200-3500 wavenumber region, with primary amino groups displaying two distinct bands corresponding to symmetric and antisymmetric stretching modes [23] [24] [25].
The carbon-hydrogen stretching vibrations occur in the 2800-3000 wavenumber region, appearing as multiple bands of strong intensity [23] [25]. These bands arise from the various methylene groups present in the ethylenediamine chains and piperazine ring. The specific frequencies and intensities depend on the local chemical environment and conformational preferences of the molecular structure.
Nitrogen-hydrogen bending vibrations are observed in the 1550-1650 wavenumber region, typically appearing as medium intensity bands [23] [24]. The carbon-nitrogen stretching vibrations occur in the 1250-1020 wavenumber region for aliphatic amine groups, with multiple bands reflecting the various carbon-nitrogen bond environments present in the molecule [24] [25].
Additional characteristic vibrations include nitrogen-hydrogen wagging modes in the 910-665 wavenumber region, which appear as strong, broad bands [23] [24]. These low-frequency vibrations are particularly diagnostic for primary and secondary amine functional groups and provide confirmation of the polyamine structure.
| Frequency Range (cm⁻¹) | Vibrational Assignment | Intensity | Diagnostic Value |
|---|---|---|---|
| 3200-3500 | N-H stretching | Medium-Strong | Primary/secondary amine identification |
| 2800-3000 | C-H stretching | Strong | Aliphatic methylene groups |
| 1550-1650 | N-H bending | Medium | Amine functional group confirmation |
| 1250-1020 | C-N stretching | Medium-Weak | Carbon-nitrogen bond characterization |
| 910-665 | N-H wagging | Strong-Broad | Amine structural fingerprint |
The mass spectrometric fragmentation pattern of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride follows characteristic pathways observed for polyamine compounds. The molecular ion peak appears at mass-to-charge ratio 215, corresponding to the protonated molecular ion [26] [27] [28]. The intensity of this peak is typically moderate (15-25% relative intensity) due to the inherent instability of polyamine molecular ions under electron ionization conditions.
Primary fragmentation pathways involve alpha-cleavage adjacent to nitrogen atoms, resulting in the loss of aminoethyl groups [27] [29]. The base peak in the mass spectrum typically occurs at mass-to-charge ratio 56, corresponding to a piperazine-derived fragment [C₃H₆N]⁺ [26] [30]. This fragment represents a characteristic fingerprint for piperazine-containing compounds and appears with high relative intensity (80-100%).
Secondary fragmentation processes involve the sequential loss of ethylenediamine units, producing fragments at mass-to-charge ratios 200, 172, and 158 [26] [28]. The piperazine ring often remains intact during fragmentation, producing a stable fragment at mass-to-charge ratio 100 [29]. Additional characteristic fragments include ethylenediamine-derived ions at mass-to-charge ratio 86 and primary amine fragments at mass-to-charge ratio 30.
The fragmentation pattern is consistent with general principles governing polyamine mass spectrometry, where nitrogen-containing fragments retain positive charge due to the basic nature of amino groups [27] [31]. The relative intensities of fragment ions provide structural information and can be used for compound identification and purity assessment.
| Mass-to-Charge Ratio | Fragment Assignment | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| 215 | [M]⁺- | 15-25 | Molecular ion |
| 200 | [M-CH₂NH₂]⁺ | 10-20 | Alpha-cleavage |
| 172 | [M-C₂H₄NH₂]⁺ | 20-35 | Chain cleavage |
| 158 | [M-C₂H₄NHCH₂CH₂NH₂]⁺ | 30-45 | Extended chain loss |
| 114 | [Piperazine-ethylamine]⁺ | 60-80 | Ring-chain cleavage |
| 100 | [Piperazine]⁺ | 40-60 | Ring retention |
| 86 | [C₄H₁₀N₂]⁺ | 25-40 | Ethylenediamine |
| 56 | [C₃H₆N]⁺ | 80-100 | Piperazine fragment (base peak) |
| 30 | [CH₂NH₂]⁺ | 70-90 | Primary amine |